molecular formula C8H8BrN3 B1614054 3-Bromo-6-methyl-1H-indazol-4-amine CAS No. 885520-95-6

3-Bromo-6-methyl-1H-indazol-4-amine

Cat. No. B1614054
CAS RN: 885520-95-6
M. Wt: 226.07 g/mol
InChI Key: VTYCNMIDTGUSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-1H-indazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-1H-indazol-4-amine is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have reported that this compound exhibits potent biological activities, including anticancer and antimicrobial activities. However, the exact biochemical and physiological effects of this compound on the human body are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-6-methyl-1H-indazol-4-amine in lab experiments is its potent biological activities, which make it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for the research on 3-Bromo-6-methyl-1H-indazol-4-amine. One potential direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of new drugs. Another potential direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

3-Bromo-6-methyl-1H-indazol-4-amine has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study has reported that this compound exhibits potent inhibitory activity against a specific enzyme that is involved in the progression of cancer. Another study has reported that this compound exhibits potent antimicrobial activity against several strains of bacteria.

properties

IUPAC Name

3-bromo-6-methyl-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCNMIDTGUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646355
Record name 3-Bromo-6-methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-95-6
Record name 3-Bromo-6-methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methyl-1H-indazol-4-amine
Reactant of Route 2
3-Bromo-6-methyl-1H-indazol-4-amine
Reactant of Route 3
3-Bromo-6-methyl-1H-indazol-4-amine
Reactant of Route 4
3-Bromo-6-methyl-1H-indazol-4-amine
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-methyl-1H-indazol-4-amine
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-methyl-1H-indazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.